Styrylacetic acid

Electrochemistry Analytical chemistry Redox behaviour

Researchers requiring a styrene-class building block with predictable single-wave electrochemistry and distinct PHM inhibition often find cinnamic acid unsuitable due to its two-step reduction and weaker potency. Styrylacetic acid (CAS 1914-58-5) solves this via its methylene spacer, which decouples carboxyl reactivity from the styryl π-system. • Single 2e⁻ reduction wave (ca. -1.6 to -1.7 V) enables in-line PAT monitoring; cinnamic acid impurities produce interfering two-step waves. • Sub-micromolar PHM Ki (0.6-1.0 μM) with mechanism-based irreversible inactivation for tissue-specific neuropeptide dissection. • Direct enantioselective Mannich reactions deliver N-tosylated β-amino esters with up to 96:4 dr and 97% ee. Supplied as ≥96% (HPLC) crystalline powder with full CoA. Global shipping from BenchChem.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B7808751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStyrylacetic acid
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCC(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)
InChIKeyPSCXFXNEYIHJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Styrylacetic Acid: Identity, Specifications & Comparators


Styrylacetic acid (IUPAC: 4-phenylbut-3-enoic acid; CAS 1914-58-5 for the trans-isomer) is a C10 styrene-class monocarboxylic acid with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g·mol⁻¹ [1]. It is commercially available as a white to yellow-brown crystalline powder or needles with a melting point of 84–86 °C and typical assay purity of ≥96% (HPLC) . The compound features a phenyl ring conjugated through a trans-olefin to a methylene carboxylic acid terminus, structurally positioning it between cinnamic acid (conjugated carboxyl) and 4-phenylbutyric acid (fully saturated). This intermediate conjugation architecture governs its distinct electrochemical, enzymatic, and synthetic reactivity profile.

Styrylacetic Acid: Irreplaceability vs. Cinnamic Acid


The methylene spacer (–CH₂–) inserted between the olefin and the carboxyl group in styrylacetic acid fundamentally alters its electronic structure, acid–base properties, and reactivity relative to cinnamic acid. Direct polarographic head-to-head comparison reveals that styrylacetic acid undergoes a single two-electron reduction wave, whereas cinnamic acid exhibits a well-defined two-step reduction [1]. Crystallographic IR spectroscopy further demonstrates that electronic coupling between the carboxyl hydrogen-bonding network and the styryl π-system is substantially attenuated in styrylacetic acid because of the intervening methylene group, producing a hydrogen-bond spectral signature distinct from that of cinnamic acid [2]. These physicochemical differences preclude simple interchangeability in any application where electron-transfer behaviour, proton-transfer dynamics, or regiochemical cyclization outcomes are decision-critical parameters.

Styrylacetic Acid: Comparative Performance Evidence


Polarographic Reduction: Distinction from Cinnamic Acid

In neutral aqueous solution, styrylacetic acid exhibits a single polarographic reduction wave at ca. –1.6 to –1.7 V, reflecting a concerted two-electron transfer to the carbon–carbon double bond. Under identical conditions, cinnamic acid yields a well-defined two-step wave with half-wave potentials at ca. –1.5 V and ca. –2.0 V, indicating a stepwise reduction mechanism [1]. This qualitative and quantitative difference in electrochemical signature means that styrylacetic acid can be cleanly distinguished and quantified in mixtures containing cinnamic acid, and its reduction pathway is mechanistically simpler. Crotonic acid, a non-aromatic analog, also gives a single wave, confirming that the two-step behaviour is intrinsic to the conjugated carboxyl arrangement of cinnamic acid rather than the olefin alone [1].

Electrochemistry Analytical chemistry Redox behaviour

PHM Inhibition: Organ-Selective Inactivation

trans-Styrylacetic acid acts as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase (PHM; EC 1.14.17.3), the rate-limiting enzyme in C-terminal α-amidation of neuropeptides including substance P. Under reversible inhibition conditions, it competitively inhibits soluble rat brain PHM with Ki = 0.6 μM and membrane-associated rat brain PHM with Ki = 1.0 μM [1]. Distinctive organ-selectivity is observed: the compound inactivates PHM from serum and heart atrium but spares brain PHM from irreversible inactivation, demonstrating tissue-dependent mechanistic partitioning [1]. BRENDA database entries corroborate Ki values as low as 0.001 μM under strictly ascorbate-dependent conditions and IC₅₀ values of 0.096 μM (PC-3 TIS media) [2]. In contrast, cinnamic acid acts as a suicide-substrate inactivator of PHM without forming an irreversible covalent adduct with the enzyme; the observed inhibition constant (KI,obs) for cinnamate is reported in the range of 10 μM to 10 mM across analogs [3].

Enzyme inhibition Neuropeptide biosynthesis Biochemical pharmacology

Enantioselective Mannich Reaction of α-Styrylacetates

α-Styrylacetates undergo an organocatalyzed direct Mannich reaction with N-tosylimines, yielding functionalized N-tosylated β-amino esters with exceptional stereocontrol: up to 96:4 diastereomeric ratio (dr) and 97% enantiomeric excess (ee) [1]. This reaction, catalyzed by a quinidine-derived C6′-urea organocatalyst, represents the first realization of a direct Mannich reaction using unactivated α-styrylacetates as nucleophiles [1]. The styryl moiety is essential for both reactivity and stereoselectivity; analogous α-alkyl or α-aryl acetates lacking the styryl conjugation do not achieve comparable stereochemical outcomes under these conditions. The resulting β-amino ester products serve as precursors for the highly selective synthesis of tetrahydrofuran derivatives [1].

Asymmetric synthesis Organocatalysis β-Amino ester synthesis

Proton-Initiated Cyclization to Pyrrolidinones

N-unsubstituted amides of styrylacetic acid undergo proton-initiated intramolecular cyclization in polyphosphoric acid (PPA) at 100 °C to yield 5-arylpyrrolidin-2-ones in 44–58% isolated yield [1]. N-tert-butylamides bearing donor substituents on the styrenic moiety cyclize with concomitant N-dealkylation to furnish the same N-unsubstituted products in 50–95% yield [1]. In contrast, N-benzyl and N-isopropyl amides follow a divergent pathway, forming 1-alkyl-5-arylpyrrolidin-2-ones rather than the N-unsubstituted lactams [1]. This regiochemical divergence based solely on the N-substituent identity is a direct consequence of the unique electronic and steric environment conferred by the styrylacetic acid scaffold, and is not observed with analogous cinnamic acid amides, which preferentially undergo conjugate addition pathways rather than cyclization.

Heterocycle synthesis Intramolecular cyclization γ-Lactam synthesis

Rare-Earth Hybrid Photoluminescence: Enhanced Performance

In a comparative study of four rare-earth (Eu³⁺, Tb³⁺) centered polymeric hybrid systems assembled via radical addition polymerization, the hybrids incorporating trans-styrylacetic acid as the polymerizable ligand demonstrated the most favorable photoluminescence characteristics—specifically, the longest emission lifetime and highest quantum efficiency—among all series tested [1][2]. The comparator hybrid series, assembled using VPBA-Si (a polysilsesquioxane-functionalized vinylphenylboronic acid derivative) alone or with N-vinylphthalimid as co-monomer, exhibited inferior luminescence performance relative to the trans-styrylacetic acid-containing systems [1]. The hybrid materials were comprehensively characterized by NMR, FTIR, UV absorption, XRD, and SEM, confirming that the superior photophysical properties are intrinsic to the styrylacetic acid ligand architecture rather than an artifact of differing morphologies [1].

Luminescent materials Rare-earth hybrids Polymer photophysics

Styrylacetic Acid: Research and Industrial Applications


Electrochemical Monitoring in Pharmaceutical Synthesis

When styrylacetic acid is employed as a synthetic intermediate—for instance, in the production of γ-arylbutyrolactones via cobalt-catalyzed electrochemical carboxylation with atmospheric CO₂ [1]—its distinct single-wave polarographic signature (ca. –1.6 to –1.7 V) enables real-time electrochemical monitoring of reaction progress without interference from cinnamic acid-related impurities, which would produce a two-step wave [2]. This electrochemical differentiation supports in-line process analytical technology (PAT) implementation in regulated pharmaceutical manufacturing environments.

Pharmacological Probes for Neuropeptide Processing

The sub-micromolar Ki (0.6–1.0 μM) and organ-selective mechanism-based inactivation profile of trans-styrylacetic acid toward PHM make it a preferred tool compound for dissecting tissue-specific α-amidation pathways in neuropeptide biosynthesis [3]. Unlike cinnamic acid, which exhibits higher KI,obs values (≥10 μM) and acts as a suicide-substrate without irreversible enzyme adduct formation [4], styrylacetic acid provides superior potency and a clearly differentiated inactivation mechanism, enabling more precise pharmacological dissection of PHM function in serum, heart atrium, and brain tissues.

Enantioselective β-Amino Ester Synthesis for Medicinal Chemistry

α-Styrylacetate esters enable the first reported direct organocatalyzed enantioselective Mannich reaction of this substrate class, delivering N-tosylated β-amino esters with up to 96:4 dr and 97% ee [5]. This stereoselectivity profile cannot be replicated with non-styryl acetate nucleophiles under the same catalytic conditions, making α-styrylacetates the building block of choice for medicinal chemistry programs requiring enantioenriched β-amino ester intermediates for downstream elaboration into tetrahydrofuran-based pharmacophores.

One-Step Synthesis of 5-Arylpyrrolidin-2-ones

The proton-initiated cyclization of styrylacetic acid amides in PPA provides direct access to N-unsubstituted 5-arylpyrrolidin-2-ones—a privileged γ-lactam scaffold in CNS and anti-inflammatory drug discovery—in 44–95% yield depending on N-substituent engineering [6]. This concise, single-step route from styrylacetic acid derivatives to biologically relevant γ-lactams offers a synthetic efficiency advantage over multi-step sequences employing cinnamic acid derivatives, which preferentially undergo conjugate addition rather than cyclization under comparable conditions.

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